2-(5-Methylthiophen-2-yl)acetyl chloride

Description

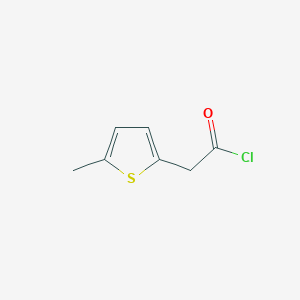

2-(5-Methylthiophen-2-yl)acetyl chloride (CAS: 50987-66-1) is an organosulfur compound featuring a thiophene ring substituted with a methyl group at the 5-position and an acetyl chloride functional group at the 2-position. Its molecular formula is C₇H₇ClO₂S, with a molecular weight of 190.65 g/mol. This compound is primarily used as an acylating agent in organic synthesis, enabling the introduction of the 5-methylthiophen-2-ylacetyl moiety into target molecules . Its structure combines the electron-rich thiophene ring with a reactive acyl chloride group, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

2-(5-methylthiophen-2-yl)acetyl chloride |

InChI |

InChI=1S/C7H7ClOS/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3 |

InChI Key |

VPKXXDRSTRFVQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5-Methylthiophen-2-yl)acetyl chloride can be synthesized through several methods. One common method involves the acylation of 5-methylthiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation Reactions: The methyl group on the thiophene ring can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The acetyl chloride group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia or primary amines can be used under mild conditions to form amides.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the acetyl chloride group.

Major Products

Amides and Esters: Formed through nucleophilic substitution reactions.

Carboxylic Acids and Aldehydes: Formed through oxidation reactions.

Alcohols: Formed through reduction reactions.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)acetyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of conductive polymers and other advanced materials.

Biological Studies: It is used in the synthesis of biologically active molecules for research in medicinal chemistry.

Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The thiophene ring provides stability and electronic properties that influence the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Thiophene Acetyl Chloride

- Structure : Lacks the methyl substituent at the thiophene’s 5-position.

- Molecular Formula : C₆H₅ClO₂S.

- Electronic Effects: The methyl group in the target compound donates electrons via hyperconjugation, slightly deactivating the thiophene ring compared to the non-methylated analog .

5-Methylthiophene-2-sulfonyl Chloride

- Structure : Replaces the acyl chloride (-COCl) with a sulfonyl chloride (-SO₂Cl).

- Molecular Formula : C₅H₅ClO₂S₂.

- Key Differences :

Substituent Variations

5-(Acetamidomethyl)thiophene-2-sulfonyl Chloride

- Structure : Incorporates an acetamidomethyl (-CH₂NHCOCH₃) group alongside the sulfonyl chloride.

- Molecular Formula: C₇H₈ClNO₃S₂.

- Key Differences: Solubility: The acetamidomethyl group enhances polarity, improving solubility in polar solvents like DMSO or methanol. Bioactivity: Used in biomedical research for targeted sulfonamide synthesis, whereas the target compound is more suited for acylative coupling .

2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic Acid Hydrochloride

- Structure: Features a chloro-substituted thiophene linked to an aminoacetic acid group.

- Molecular Formula : C₇H₈Cl₂N₂O₂S.

- Key Differences: Functionality: The amino acid moiety enables chelation or zwitterionic behavior, diverging from the target compound’s electrophilic reactivity. Applications: Potential use in metal coordination chemistry or peptide mimetics .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Properties/Applications |

|---|---|---|---|---|---|

| 2-(5-Methylthiophen-2-yl)acetyl Chloride | 50987-66-1 | C₇H₇ClO₂S | 190.65 | Acyl chloride | Acylating agent in organic synthesis |

| 2-Thiophene Acetyl Chloride | - | C₆H₅ClO₂S | 176.62 | Acyl chloride | Intermediate in pharmaceuticals |

| 5-Methylthiophene-2-sulfonyl Chloride | 12400112 | C₅H₅ClO₂S₂ | 212.68 | Sulfonyl chloride | Sulfonylation reactions |

| 5-(Acetamidomethyl)thiophene-2-sulfonyl Chloride | 859491-07-9 | C₇H₈ClNO₃S₂ | 253.73 | Sulfonyl chloride, amide | Biomedical research applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.